REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][NH:10][CH3:11]>>[Cl:8][C:7]1[C:2]([N:10]([CH3:11])[CH3:9])=[N:3][CH:4]=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for a further 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at 30° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is then extracted
|
Type
|
STIRRING
|
Details
|
by shaking with ether
|
Type
|
WASH
|
Details
|
The ether extracts are washed with water until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in a waterpump vacuum
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in a waterpump vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CN=C1N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |